HSV-1 Protease substrate

Enzyme Kinetics Substrate Specificity Peptide Synthesis

This HSV-1 Protease substrate (HTYLQASEKFKMWG-NH2) is a chemically defined peptide essential for reliable in vitro HSV-1 protease assays. Its sequence is optimized for consistent kinetics (kcat/Km = 5.2 M⁻¹ s⁻¹) and specificity, avoiding the variability of generic or other viral protease substrates. This ensures high-quality, reproducible data in HTS and inhibitor mode-of-action studies, reducing assay failure and downstream attrition. Ideal for antiviral drug discovery programs.

Molecular Formula C80H117N21O20S
Molecular Weight 1725.0 g/mol
Cat. No. B6303600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSV-1 Protease substrate
Molecular FormulaC80H117N21O20S
Molecular Weight1725.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CN=CN5)N
InChIInChI=1S/C80H117N21O20S/c1-43(2)33-59(96-78(119)61(35-47-21-23-50(104)24-22-47)99-80(121)67(45(4)103)101-69(110)52(83)37-49-39-86-42-89-49)76(117)93-56(25-27-64(84)105)71(112)90-44(3)68(109)100-63(41-102)79(120)94-57(26-28-66(107)108)74(115)91-55(20-12-14-31-82)73(114)97-60(34-46-15-7-6-8-16-46)77(118)92-54(19-11-13-30-81)72(113)95-58(29-32-122-5)75(116)98-62(70(111)88-40-65(85)106)36-48-38-87-53-18-10-9-17-51(48)53/h6-10,15-18,21-24,38-39,42-45,52,54-63,67,87,102-104H,11-14,19-20,25-37,40-41,81-83H2,1-5H3,(H2,84,105)(H2,85,106)(H,86,89)(H,88,111)(H,90,112)(H,91,115)(H,92,118)(H,93,117)(H,94,120)(H,95,113)(H,96,119)(H,97,114)(H,98,116)(H,99,121)(H,100,109)(H,101,110)(H,107,108)/t44-,45+,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-/m0/s1
InChIKeyVEQSFIGLQBPRPR-QXJRBMJXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSV-1 Protease Substrate: A Validated Peptide for Antiviral Drug Discovery and Enzymatic Assays


The HSV-1 Protease substrate is a chemically defined peptide substrate with the sequence His-Thr-Tyr-Leu-Gln-Ala-Ser-Glu-Lys-Phe-Lys-Met-Trp-Gly-NH2 (HTYLQASEKFKMWG-NH2) [1]. It is specifically designed and characterized for in vitro biochemical assays of the Herpes Simplex Virus Type 1 (HSV-1) protease, an enzyme critical for viral capsid maturation and replication . The substrate is cleaved at the Ala-Ser bond, releasing a C-terminal fragment [2]. Its primary application is in high-throughput screening (HTS) to identify and characterize inhibitors of the HSV-1 protease as potential antiviral therapeutics [3].

Why Generic Peptide Substrates Cannot Replace the Defined HSV-1 Protease Substrate for Reliable Screening Data


The HSV-1 protease exhibits stringent substrate specificity that extends beyond the immediate cleavage site (P1-P1') to residues in the P4 position and flanking regions [1]. Consequently, generic peptide substrates or those designed for other herpesvirus proteases (e.g., HCMV) yield inconsistent and often non-cleavage results due to sequence divergence in the substrate recognition domain [2]. The defined HSV-1 substrate sequence, derived from natural cleavage sites and optimized via phage display, ensures consistent and reproducible enzyme kinetics essential for valid high-throughput screening (HTS) campaigns [3]. Substitution with an alternative peptide introduces significant variability in kcat/Km values, which directly impacts assay sensitivity and the reliability of inhibitor IC50 determinations .

Quantitative Differentiation of the HSV-1 Protease Substrate: Direct Comparisons with Alternative Peptides and Enzymes


Superior Catalytic Efficiency of the Defined Substrate vs. Minimal Peptide Substrates

The 14-residue defined substrate HTYLQASEKFKMWG-NH2 demonstrates a 15.6-fold higher catalytic efficiency (kcat/Km) compared to the minimal P5-P8' peptide derived from the natural Ala610/Ser611 cleavage site under standard assay conditions . This difference is critical for assay sensitivity and reliability in high-throughput screening formats [1].

Enzyme Kinetics Substrate Specificity Peptide Synthesis

Enhanced Activity in the Presence of Kosmotropic Activators for HTS Optimization

The addition of 0.8 M sodium phosphate to the assay buffer increases the catalytic efficiency (kcat/Km) of the defined substrate by 420-fold, from a baseline of 5.2 M⁻¹ s⁻¹ to 2200 M⁻¹ s⁻¹ . This activation is a specific, tuneable property that allows researchers to significantly enhance assay signal without altering the substrate sequence or compromising the integrity of the screen [1].

High-Throughput Screening Assay Development Enzyme Activation

Validated Substrate for HSV-1 Protease: Demonstrated Inefficacy Against Closely Related Mammalian Serine Proteases

Inhibitors identified using the HSV-1 protease and its defined substrate show no effective inhibitory activity against a panel of mammalian serine proteases at a concentration of 100 µM [1]. This demonstrates that the HSV-1 protease active site, for which this substrate is a specific probe, has a distinct topology from related host enzymes, allowing for the identification of selective antiviral leads [2].

Selectivity Cross-reactivity Inhibitor Screening

Engineered Substrate Sequence from Phage Display Matches Natural Cleavage Efficiency

An 8-amino acid consensus peptide (LVLASSSF) identified through substrate phage display was cleaved by the HSV-1 protease as efficiently as a 20-mer peptide derived from the natural viral maturation site [1]. This finding validates the protease's minimal substrate recognition domain (P4-P1) and confirms that the defined peptide substrates used in commercial assays are optimized to match the enzyme's natural specificity, ensuring biological relevance [2].

Substrate Engineering Phage Display Enzyme Specificity

Optimal Use Cases for the HSV-1 Protease Substrate in Antiviral Drug Discovery


High-Throughput Screening (HTS) for Nonpeptidic Inhibitors

This substrate is the foundation for robust biochemical HTS assays. The well-defined kinetic parameters (kcat/Km = 5.2 M⁻¹ s⁻¹) and the ability to enhance signal 420-fold with kosmotropic salts [1] allow for a highly sensitive and tunable assay. Its proven specificity for the viral protease over host proteases ensures a high-quality hit list, minimizing the need for extensive counter-screening and significantly reducing downstream attrition.

Mechanism-of-Action Studies for Lead Compounds

For confirmed inhibitors, this substrate enables precise kinetic mode-of-action studies (e.g., competitive, noncompetitive, uncompetitive inhibition). The quantitative data obtained from assays using this defined substrate are directly comparable to literature values , providing a solid foundation for understanding inhibitor binding and for guiding medicinal chemistry efforts to improve potency and selectivity [1].

Cross-Screening and Selectivity Profiling Panels

The substrate's demonstrated inefficacy against a panel of six common mammalian serine proteases makes it an ideal component in a selectivity profiling panel. Including the HSV-1 protease assay alongside these mammalian enzyme assays provides a direct, quantitative readout of a compound's viral vs. host enzyme selectivity, a critical parameter for evaluating the potential therapeutic window of an antiviral candidate.

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